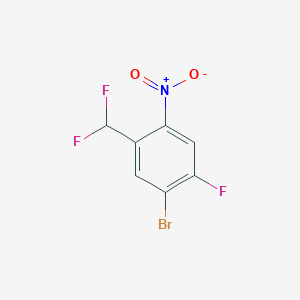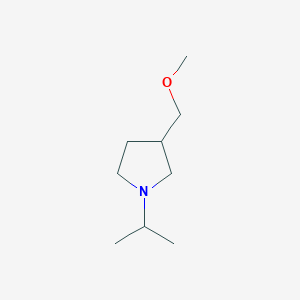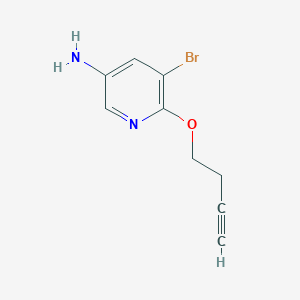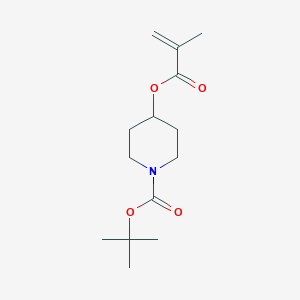
1-Boc-4-piperidyl Methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-piperidyl Methacrylate, also known as 1-Piperidinecarboxylic acid, 4-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is a derivative of piperidine and methacrylate, and it is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-4-piperidyl Methacrylate can be synthesized through a series of chemical reactions involving piperidine and methacrylic acid derivatives. One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine intermediate. This intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often includes purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
1-Boc-4-piperidyl Methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while substitution reactions can produce a variety of substituted methacrylate compounds .
科学的研究の応用
1-Boc-4-piperidyl Methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique characteristics.
作用機序
The mechanism of action of 1-Boc-4-piperidyl Methacrylate involves its interaction with various molecular targets and pathways. The methacrylate group allows it to participate in polymerization reactions, forming polymers with specific properties. The piperidine moiety can interact with biological targets, potentially leading to bioactive effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Piperidyl Methacrylate: Similar structure but lacks the Boc-protecting group.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Contains additional methyl groups on the piperidine ring.
Diethylaminoethyl Methacrylate: Different substituent on the methacrylate group.
Uniqueness
1-Boc-4-piperidyl Methacrylate is unique due to the presence of the Boc-protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in applications requiring controlled reactivity and specific functionalization .
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
tert-butyl 4-(2-methylprop-2-enoyloxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-10(2)12(16)18-11-6-8-15(9-7-11)13(17)19-14(3,4)5/h11H,1,6-9H2,2-5H3 |
InChIキー |
OPBBOBUIIJVYCN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




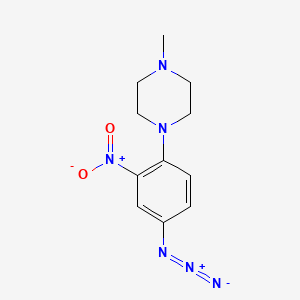
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
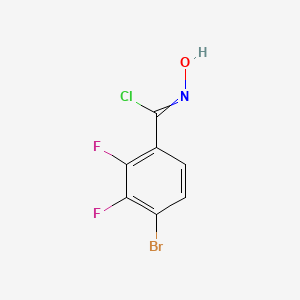
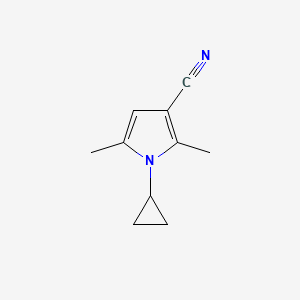
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
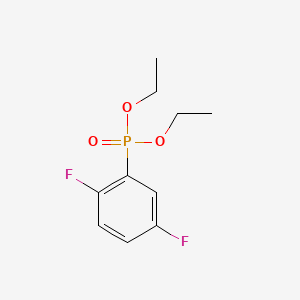
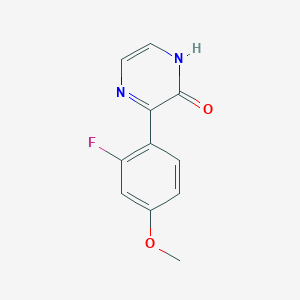
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
